molecular formula C9H9N3O4S B1521539 2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid CAS No. 1193387-93-7

2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid

Cat. No.: B1521539
CAS No.: 1193387-93-7
M. Wt: 255.25 g/mol
InChI Key: VSMPKSJYUUOUMX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific sulfonamidoacetic acid moiety, which imparts distinct chemical and biological properties compared to other related compounds.

Properties

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4S/c13-8(14)5-12-17(15,16)7-4-11-9-6(7)2-1-3-10-9/h1-4,12H,5H2,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMPKSJYUUOUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2S(=O)(=O)NCC(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193387-93-7
Record name 2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid
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2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid
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2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid
Reactant of Route 4
2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid
Reactant of Route 5
2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid
Reactant of Route 6
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2-{1H-pyrrolo[2,3-b]pyridine-3-sulfonamido}acetic acid

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